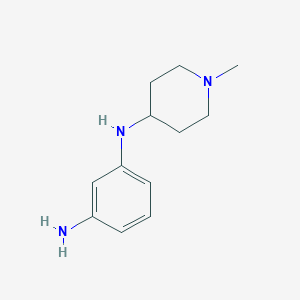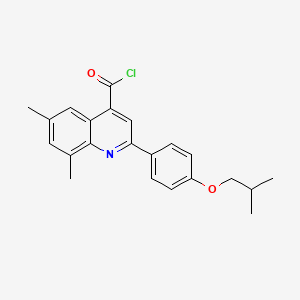amine CAS No. 1155988-52-5](/img/structure/B1462677.png)
[(3-Bromophenyl)methyl](1-cyclopropylethyl)amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(3-Bromophenyl)methylamine” is C12H16BrN. This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The molecular weight of “(3-Bromophenyl)methylamine” is 254.17 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- Synthetic Methodologies : A significant application is the development of methodologies for the synthesis of complex molecules. For instance, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers a mild procedure for constructing enantioselective compounds, potentially applicable to the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008). Similarly, the reaction of o-Bromophenyl isocyanide with various primary amines under CuI catalysis to afford 1-substituted benzimidazoles highlights a pathway for generating pharmacologically relevant structures (Lygin & Meijere, 2009).
Material Science Applications
- Nonlinear Optical Properties : The synthesis and characterization of compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have been explored for their nonlinear optical properties, demonstrating potential in materials science for the development of optoelectronic devices (Tamer et al., 2016).
Pharmacological Research Applications
- Antimicrobial Activities : Research into novel azetidine-2-one derivatives of 1H-benzimidazole has shown promising antimicrobial and cytotoxic activities, indicating potential applications in developing new antimicrobial agents (Noolvi et al., 2014).
These applications underscore the versatility of "(3-Bromophenyl)methylamine" and structurally related compounds in contributing to advances across various scientific domains. The methodologies and properties identified in these studies open avenues for further exploration in synthetic organic chemistry, materials science, and drug development.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, and their interaction with the compound can lead to a range of effects.
Mode of Action
It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can result in changes to the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9(11-5-6-11)14-8-10-3-2-4-12(13)7-10/h2-4,7,9,11,14H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACIIBSDRFCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol](/img/structure/B1462604.png)
![2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid](/img/structure/B1462605.png)
![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)


